molecular formula C18H25BFNO3 B13722470 N-Cyclopentyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-Cyclopentyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13722470
M. Wt: 333.2 g/mol
InChI Key: OBUCTVXBUJULSC-UHFFFAOYSA-N
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Description

N-Cyclopentyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound with the molecular formula C18H25BFNO3 and a molecular weight of 333.21 g/mol . This compound is characterized by the presence of a cyclopentyl group, a fluorine atom, and a dioxaborolane ring attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 5-fluoro-2-iodobenzamide with cyclopentylboronic acid in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acid derivatives, amine derivatives, and substituted benzamides .

Scientific Research Applications

N-Cyclopentyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Cyclopentyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The dioxaborolane ring plays a crucial role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopentyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a cyclopentyl group, a fluorine atom, and a dioxaborolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C18H25BFNO3

Molecular Weight

333.2 g/mol

IUPAC Name

N-cyclopentyl-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C18H25BFNO3/c1-17(2)18(3,4)24-19(23-17)15-10-9-12(20)11-14(15)16(22)21-13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3,(H,21,22)

InChI Key

OBUCTVXBUJULSC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(=O)NC3CCCC3

Origin of Product

United States

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